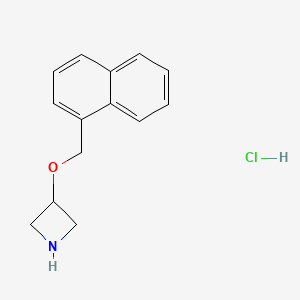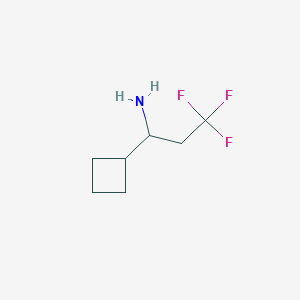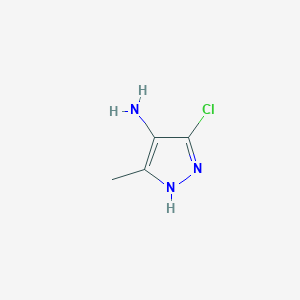
(1-(4-chlorophényl)-3,3-diméthylcyclobutyl)méthanamine
Vue d'ensemble
Description
(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine is a useful research compound. Its molecular formula is C13H18ClN and its molecular weight is 223.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement d'antihistaminiques
Ce composé a le potentiel d'être utilisé dans le développement d'antihistaminiques. Sa similitude structurelle avec des antihistaminiques connus suggère qu'il pourrait être modifié pour créer de nouveaux médicaments pour le traitement des allergies .
Optique non linéaire
Le composé pourrait avoir des applications en optique non linéaire. Sa structure électronique pourrait être propice à la génération de deuxième et troisième harmoniques, ce qui est précieux dans le développement de dispositifs optiques .
Recherche anti-allergique
Il peut avoir des applications dans la recherche anti-allergique, en particulier pour explorer les traitements de l'asthme allergique et des démangeaisons. Des dérivés de ce composé ont montré des effets significatifs dans des études in vivo .
Recherche de découverte précoce
Enfin, ce composé est fourni aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques uniques. Il est utilisé dans la recherche en phase précoce pour découvrir de nouvelles activités pharmacologiques et propriétés chimiques .
Analyse Biochimique
Biochemical Properties
(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and glutathione reductase . These interactions help in reducing reactive oxygen species levels and boosting the glutathione system, thereby protecting cells from oxidative damage.
Cellular Effects
The effects of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect dopaminergic neurons from hydrogen peroxide-induced oxidative stress by lowering reactive oxygen species levels and increasing reduced glutathione levels . This indicates its potential neuroprotective effects.
Molecular Mechanism
At the molecular level, (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have shown that it interacts with enzymes involved in glutathione metabolism and hydrogen peroxide scavenging . These interactions help in mitigating oxidative stress and protecting cells from damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions and continues to exert its protective effects against oxidative stress over extended periods
Dosage Effects in Animal Models
The effects of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine vary with different dosages in animal models. At lower doses, it has been observed to provide neuroprotective effects without significant toxicity . At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the optimal dosage that maximizes its beneficial effects while minimizing potential toxicity.
Metabolic Pathways
(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress responses . Understanding these metabolic pathways is crucial for elucidating its overall biochemical effects.
Transport and Distribution
The transport and distribution of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions determine its bioavailability and effectiveness in exerting its biochemical effects.
Subcellular Localization
The subcellular localization of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that it exerts its effects precisely where needed, enhancing its overall efficacy.
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)-3,3-dimethylcyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQNFCNGZITMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylspiro[3.3]heptan-2-amine](/img/structure/B1466259.png)
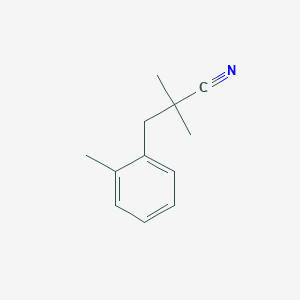
![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanol](/img/structure/B1466262.png)
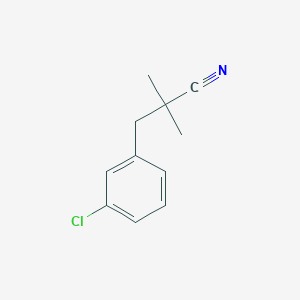
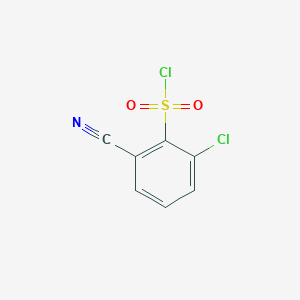
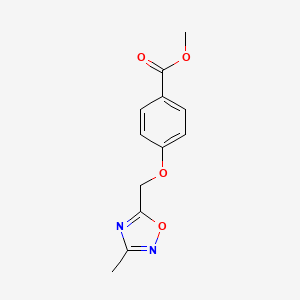
![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)
